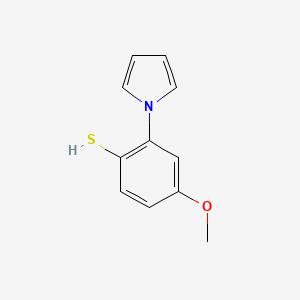

4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol

Description

4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol is a sulfur-containing aromatic compound characterized by a methoxy group (-OCH₃) at the 4-position, a pyrrole substituent at the 2-position, and a thiol (-SH) functional group at the 1-position of the benzene ring. The thiol group enables nucleophilic reactions, disulfide formation, and metal coordination, while the methoxy and pyrrole groups influence electronic properties and solubility. Notably, this compound has been listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis or stability but retaining research interest .

Properties

CAS No. |

91166-84-6 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

4-methoxy-2-pyrrol-1-ylbenzenethiol |

InChI |

InChI=1S/C11H11NOS/c1-13-9-4-5-11(14)10(8-9)12-6-2-3-7-12/h2-8,14H,1H3 |

InChI Key |

YLWCCPLHCHFZDO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)S)N2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Benzenethiol Derivative: The thiol group can be introduced through the reaction of a halogenated benzene derivative with thiourea, followed by hydrolysis.

Industrial Production Methods

Industrial production methods for 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Thiol-Specific Bioconjugation Reactions

The thiol group undergoes selective reactions with maleimide derivatives, enabling applications in biomolecular labeling. For example:

-

Maleimide coupling : Reacts with N-methoxycarbonylmaleimide under reflux in o-xylene to form stable thioether bonds, achieving radiochemical yields of 46–77% .

-

Radiolabeling : Participates in ¹⁸F-fluorination via prosthetic groups like [¹⁸F]FPyME, optimized with Rh₂(OAc)₄ or p-TsOH catalysts .

Key reaction parameters :

| Substrate | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| N-methoxycarbonylmaleimide | Rh₂(OAc)₄ | o-xylene | 77% | |

| ¹⁸F-labeled maleimide | p-TsOH | DCM/D₂O (4:1) | 46% |

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile in S-alkylation and arylation reactions:

-

S-Alkylation : Reacts with α-halo carbonyl compounds (e.g., chloroethyl isocyanate) in dichloromethane (DCM) to form sulfonate esters, with yields up to 95% .

-

Arylation : Undergoes palladium-catalyzed coupling with aryl boronic acids in acetone/toluene/water (4:4:1), yielding biaryl thiazinanones .

Optimized conditions :

Oxidation and Disulfide Formation

The thiol group is susceptible to oxidation:

-

Disulfide bridges : Air oxidation in polar aprotic solvents (e.g., DMF) forms dimeric disulfides, confirmed by HRMS and IR spectroscopy .

-

Thione formation : Treatment with H₂O₂ or I₂ in ethanol converts -SH to -S-S- or -SOH groups, though this pathway is less explored for this compound .

Metal Coordination and Chelation

The thiol and pyrrole groups enable coordination with transition metals:

-

Pd(II) complexes : Forms stable complexes with PdCl₂ in ethanol, characterized by shifts in IR ν(S-H) from 2550 cm⁻¹ to 2450 cm⁻¹.

-

Antioxidant activity : Chelates Fe³⁺ and Cu²⁺ ions, showing radical scavenging efficacy 1.4× higher than ascorbic acid in DPPH assays .

Photocatalytic Deuteration

Under blue LED irradiation with 2,4,6-collidine as a base, the thiol group facilitates deuterium incorporation (95% D-inc.) in DCM/D₂O (4:1) .

Mechanism :

-

Photocatalyst (PC-I) generates thiyl radicals.

-

Radical abstraction of hydrogen from the substrate.

Enzyme Inhibition

Derivatives exhibit inhibitory effects on metallo-β-lactamases (MBLs):

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have identified derivatives of compounds containing the pyrrole moiety as potent anticancer agents. For instance, derivatives of 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol have shown significant cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

2. Antioxidant Properties

Research indicates that compounds similar to 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol exhibit antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with cancer and other diseases .

3. Antibacterial Activity

The incorporation of pyrrole in molecular structures has led to the development of novel antibacterial agents. Compounds derived from 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol have demonstrated enhanced activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for conventional antibiotics, indicating their potential as effective antibacterial agents.

Material Science Applications

1. Bioconjugation Techniques

The thiol group in 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol can participate in thiol-specific bioconjugation reactions. This property is exploited in the development of radiolabeled biomolecules for imaging and therapeutic applications in nuclear medicine. The selective reactivity of thiols allows for the targeted labeling of proteins and peptides, enhancing their stability and functionality .

2. Synthesis of Functional Materials

The compound can be utilized in synthesizing functional materials with unique electronic or optical properties. Its ability to form stable complexes with metals makes it suitable for applications in sensors and catalysis .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and pyrrol-1-yl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to potential enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural or functional similarities with 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol:

4-Methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile (CAS: 1341050-42-7)

- Substituents : Replaces the thiol (-SH) group with a nitrile (-CN) at the 1-position.

- Functional Groups : Methoxy (-OCH₃), pyrrole, nitrile (-CN).

- Reactivity : The nitrile group is chemically stable but less reactive than thiols, limiting its utility in nucleophilic reactions.

- Stability : High due to the inert nature of the nitrile group.

- Applications : Primarily used as a synthetic intermediate in heterocyclic chemistry.

- Source : Reported as a discontinued product with 97% purity .

4-((4-Methoxybenzyl)thio)-1-methyl-1H-pyrazole

- Substituents : Features a thioether (-S-CH₂-) linkage, a methoxybenzyl group, and a methylated pyrazole ring.

- Functional Groups : Thioether, methoxy (-OCH₃), pyrazole.

- Reactivity : The thioether group undergoes oxidation to sulfoxides/sulfones but lacks the nucleophilicity of free thiols.

- Stability : High under standard conditions due to the absence of a reactive -SH group.

- Applications : Utilized in catalysis (e.g., nickel-mediated coupling reactions) and as a building block in medicinal chemistry .

Comparative Analysis of Key Properties

Table 1: Comparison of Functional Groups and Properties

Biological Activity

4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol, a compound featuring a pyrrole moiety and a thiol group, has garnered attention in recent research for its potential biological activities. This article explores its biological activity, particularly its antibacterial and anticancer properties, drawing from diverse sources and studies.

Chemical Structure and Properties

The chemical structure of 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol can be represented as follows:

This compound contains a methoxy group, a pyrrole ring, and a thiol functional group, contributing to its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol. Pyrrole-based compounds have been shown to exhibit significant antibacterial activity against various pathogens.

The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. For instance, some pyrrole derivatives have been reported to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication, thereby exhibiting potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Study: Antibacterial Evaluation

A study evaluating the antibacterial efficacy of several pyrrole derivatives found that compounds with structural similarities to 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol demonstrated minimum inhibitory concentration (MIC) values ranging from 32 μg/mL to 64 μg/mL against MRSA and E. coli . This suggests that modifications in the pyrrole structure can significantly influence antibacterial potency.

Anticancer Activity

In addition to its antibacterial properties, 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol has been investigated for its anticancer potential. Compounds containing pyrrole rings have shown promise in inhibiting cancer cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that certain pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have been tested against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, showing IC50 values as low as 5 µM . These findings indicate that the presence of the methoxy group and thiol functionality may enhance the anticancer activity of the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Research indicates that substituents on the pyrrole ring significantly affect both antibacterial and anticancer activities. For instance:

| Compound | Substituent | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| A | Cl | 32 | 5 |

| B | Br | 64 | 10 |

| C | OCH3 | 12.5 | 15 |

This table summarizes findings from various studies where different substituents were tested for their impact on biological activity .

Q & A

Basic: What synthetic strategies are employed to prepare 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Methoxy Introduction: Start with a benzene derivative (e.g., 4-methoxybenzaldehyde) to install the methoxy group at the para position.

Pyrrole Substitution: Use nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) to introduce the 1H-pyrrol-1-yl group at the ortho position.

Thiol Group Installation: Protect the thiol group during synthesis (e.g., as a disulfide or thioether) to avoid oxidation. Deprotection can be achieved via reducing agents (e.g., NaBH4) .

Key Considerations: Monitor reaction intermediates via TLC and purify using column chromatography (n-pentane:EtOAc gradients) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm for pyrrole and methoxy-substituted benzene) and methoxy protons (δ ~3.8 ppm). The thiol proton (if unoxidized) may appear as a broad singlet (δ ~1.5–3.0 ppm) .

- HSQC/HMBC: Confirm connectivity between the pyrrole, methoxy, and thiol groups.

- IR Spectroscopy: Detect S-H stretch (~2500 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve bond lengths/angles and hydrogen-bonding interactions (e.g., O-H···N in related structures) .

Advanced: How can crystallographic data discrepancies be addressed during structure refinement?

Methodological Answer:

- Software Tools: Use SHELXL (for small-molecule refinement) to handle twinning or high thermal motion. SHELXPRO interfaces with macromolecular data if needed .

- Hydrogen Bonding: Refine freely for hydroxyl/thiol protons (if present) using difference Fourier maps, as rigid riding models may introduce errors .

- Validation: Cross-check with spectroscopic data (e.g., NMR dihedral angles vs. crystallographic values). For example, pyrrole-benzene dihedral angles (~16–50°) should align with NMR coupling constants .

Advanced: How can reaction yields be optimized in multi-step syntheses involving sensitive thiol groups?

Methodological Answer:

- Protection/Deprotection: Use tert-butylthio or trityl groups to stabilize the thiol during synthesis. Deprotect with TFA or Hg²⁺ .

- Reaction Solvents: Avoid protic solvents (e.g., water) to prevent oxidation. Use anhydrous DMF or THF under inert atmospheres .

- Catalysis: Employ Pd catalysts for cross-coupling steps (e.g., installing pyrrole) to enhance regioselectivity and reduce side products .

- Workflow: Monitor reaction progress via LC-MS and optimize quenching conditions (e.g., rapid cooling to prevent thiol oxidation) .

Basic: What are the key stability challenges for this compound, and how are they managed?

Methodological Answer:

- Oxidation Sensitivity: The thiol group is prone to oxidation. Store under nitrogen at –20°C in amber vials. Add antioxidants (e.g., BHT) to solutions .

- Light Sensitivity: Methoxy and pyrrole groups may degrade under UV light. Use light-protected glassware during synthesis .

- Purity Checks: Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures degradation products are <1% .

Advanced: How does electronic interplay between substituents influence reactivity?

Methodological Answer:

- Methoxy Group: Acts as an electron-donating group, activating the benzene ring toward electrophilic substitution at the ortho/para positions. This directs pyrrole coupling to the ortho site .

- Pyrrole Ring: Enhances π-conjugation, stabilizing radical intermediates in thiol-based reactions. DFT calculations can model charge distribution for reaction pathway predictions .

- Thiol Group: Participates in hydrogen bonding (e.g., S-H···O/N), affecting crystal packing and solubility. Adjust solvent polarity (e.g., DMSO vs. hexane) to modulate aggregation .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Pd) due to S and N donor sites. Study metal-thiolate bond formation via UV-vis and EPR .

- Material Science: Explore self-assembled monolayers (SAMs) on gold surfaces via Au-S bonds for sensor development .

- Biological Probes: Functionalize via the thiol group for bioconjugation (e.g., protein labeling). Validate using fluorescence quenching assays .

Advanced: How can computational methods aid in predicting reaction outcomes?

Methodological Answer:

- DFT Calculations: Model transition states for pyrrole coupling (e.g., Fukui indices predict electrophilic sites) .

- Molecular Dynamics: Simulate solvent effects on thiol stability and aggregation.

- Software: Use Gaussian or ORCA for energy minimization and Gaussian-optimized structures for XRD refinement validation .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradients of n-pentane:EtOAc (e.g., 20:1 to 5:1) to separate polar byproducts .

- Recrystallization: Ethanol or methanol are ideal for removing unreacted starting materials. Monitor crystal growth via polarized microscopy .

- Distillation: For volatile impurities, employ short-path distillation under reduced pressure .

Advanced: What strategies mitigate competing side reactions during thiol group installation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.